molecular formula C11H11ClF2O B15148278 3-Chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one

3-Chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one

Cat. No.: B15148278
M. Wt: 232.65 g/mol
InChI Key: VWNMBIROIHDFBV-UHFFFAOYSA-N
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Description

3-Chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one is an organic compound characterized by the presence of a chloro group, two fluorine atoms, and a dimethylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one typically involves the reaction of 2,6-dimethylphenyl derivatives with chlorinating and fluorinating agents. One common method includes the use of 2,6-dimethylphenyl ketone as a starting material, which undergoes halogenation reactions to introduce the chloro and difluoro groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets. The chloro and difluoro groups can enhance the compound’s reactivity and binding affinity to target molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one
  • 3-Bromo-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one
  • 3-Chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-ol

Uniqueness

3-Chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one is unique due to the specific combination of chloro and difluoro groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H11ClF2O

Molecular Weight

232.65 g/mol

IUPAC Name

3-chloro-1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one

InChI

InChI=1S/C11H11ClF2O/c1-7-4-3-5-8(2)10(7)11(13,14)9(15)6-12/h3-5H,6H2,1-2H3

InChI Key

VWNMBIROIHDFBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C(=O)CCl)(F)F

Origin of Product

United States

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